![molecular formula C18H20N6Na3O15P3 B3026901 5'-三磷酸腺苷γ-[1-(2-硝基苯基)乙基]α,β,γ-三钠盐 CAS No. 117961-29-2](/img/structure/B3026901.png)

5'-三磷酸腺苷γ-[1-(2-硝基苯基)乙基]α,β,γ-三钠盐

描述

Adenosine 5’-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt, also known as NPE-caged ATP, is a nucleotide analog . The terminal phosphate of this molecule is esterified with a blocking group, rendering the molecule biologically inactive . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of this compound involves the esterification of the terminal phosphate with a blocking group . The blocking group can be removed by flash photolysis with UV illumination at 360nm, resulting in a rapid and highly localized release of the free nucleotide at the site of illumination .Molecular Structure Analysis

The empirical formula of this compound is C18H21N6Na2O15P3 . It has a molecular weight of 700.29 g/mol .Chemical Reactions Analysis

The primary chemical reaction involving this compound is the removal of the blocking group from the terminal phosphate . This is achieved through flash photolysis with UV illumination at 360nm, which results in the rapid and highly localized release of the free nucleotide .Physical And Chemical Properties Analysis

This compound is typically available in powder form . It should be stored at a temperature of -20°C .科学研究应用

Selective Recognition of Adenosine 5’-Triphosphate (ATP)

ATP is a crucial molecule in cellular metabolism, serving as the primary energy currency within cells. However, selectively recognizing ATP amidst other nucleoside triphosphates (such as GTP, CTP, and UTP) is challenging due to their similar structures. Researchers have explored metal-organic frameworks (MOFs) as sensing materials for this purpose . Here’s how it works:

Extracellular ATP and Biological Processes

Beyond its role in cellular metabolism, extracellular ATP and its breakdown product, adenosine, play essential roles in various biological processes:

Purines in Neuromuscular Transmission

ATP acts as a co-transmitter alongside acetylcholine in neuromuscular junctions. Additionally, adenosine, the final ATP metabolite, plays a role in synaptic cleft modulation .

作用机制

Target of Action

The primary target of this compound, also known as “Caged ATP”, is the ATP-dependent processes within cells . This includes a wide range of cellular functions, such as energy transfer, signal transduction, and phosphorylation .

Mode of Action

“Caged ATP” is a nucleotide analog where the terminal phosphate is esterified with a blocking group, rendering the molecule biologically inactive . Upon irradiation with a short light pulse of 360 nm wavelength, the parent compound is released from its cage, resulting in a time- and quantity-specific concentration increase of ATP within the cell .

Biochemical Pathways

The compound affects ATP-dependent biochemical pathways. It has been used to study the dynamics of ATP-driven linear molecular motors such as myosin Va . The rapid and localized release of ATP can trigger specific biochemical reactions, allowing researchers to study the immediate effects of ATP on these pathways .

Pharmacokinetics

It is known that the compound is biologically inactive until it is activated by uv illumination . This allows for precise control over the timing and location of ATP release, which can be crucial in certain experimental setups .

Result of Action

The activation of “Caged ATP” results in a rapid and highly localized increase in ATP concentration within the cell . This can trigger ATP-dependent processes, leading to various molecular and cellular effects depending on the specific biochemical pathways involved .

Action Environment

The action of “Caged ATP” can be influenced by environmental factors such as light intensity and wavelength . The compound is activated by UV illumination at a wavelength of 360 nm . Therefore, the presence of light at this wavelength is a crucial factor in the compound’s action. Additionally, the compound should be stored in a freezer and protected from light to maintain its stability .

安全和危害

As this compound is intended for research use only, it is not intended for human or veterinary use. Therefore, appropriate safety measures should be taken when handling this compound.

未来方向

属性

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N6O15P3.3Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;;/q;3*+1/p-3/t9?,12-,14-,15-,18-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIHGLQHFXDYKV-LLSCZPFRSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6Na3O15P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

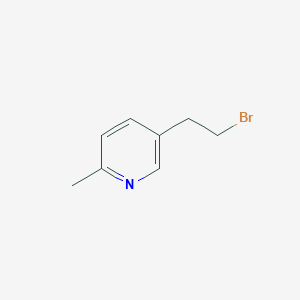

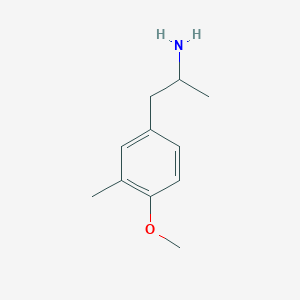

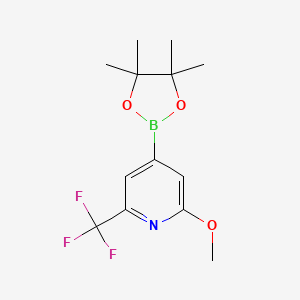

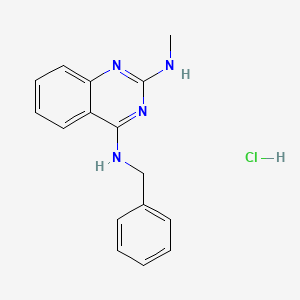

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3026824.png)

![4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3026830.png)

![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine](/img/structure/B3026832.png)

![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B3026836.png)